N-{4-[(2-oxobenzo[cd]indol-1(2H)-yl)sulfonyl]phenyl}acetamide
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Description
N-{4-[(2-oxobenzo[cd]indol-1(2H)-yl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H14N2O4S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.06742811 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Mechanism of Action
Target of Action
ChemDiv3_002136, also known as N-{4-[(2-oxobenzo[cd]indol-1(2H)-yl)sulfonyl]phenyl}acetamide, Oprea1_278275, HMS1479B02, HMS2774G13, or SMR000365575, has been found to target the miR-16-5p/HMGA1 axis . This axis plays a crucial role in the regulation of cellular processes such as cell growth, apoptosis, and invasion .
Mode of Action
The compound interacts with its targets by promoting the HMGA1-mediated cellular resistance to paclitaxel (Tax), a chemotherapy drug, and cell invasion by sponging miR-16-5p . This means that ChemDiv3_002136 acts as a molecular sponge, absorbing miR-16-5p and preventing it from inhibiting HMGA1. This results in increased HMGA1 activity, which in turn promotes cellular resistance to Tax and enhances cell invasion .
Biochemical Pathways
The primary biochemical pathway affected by ChemDiv3_002136 is the miR-19a-3p/RAB1A pathway . This pathway is involved in the regulation of various cellular processes, including cell growth, apoptosis, and invasion . By blocking miR-19a-3p expression, ChemDiv3_002136 elevates RAB1A expression activity and stimulates hepatocellular carcinoma (HCC) development .
Pharmacokinetics
These properties are crucial for understanding the safety and efficacy of a drug candidate, increasing the likelihood of a successful program
Result of Action
The molecular and cellular effects of ChemDiv3_002136’s action include enhanced viability and invasive ability of recipient hepatocellular carcinoma (HCC) cells . More specifically, the silencing of circ_002136, which is upregulated in HCC tissues and cells, elevates the Tax sensitivity of Tax-resistant HCC cells, inhibits cell motility properties, and simultaneously drives apoptosis .
Properties
IUPAC Name |
N-[4-(2-oxobenzo[cd]indol-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-12(22)20-14-8-10-15(11-9-14)26(24,25)21-17-7-3-5-13-4-2-6-16(18(13)17)19(21)23/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXPAAWCABONMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.